Cas no 2228126-42-7 (3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol)

3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol
- 2228126-42-7
- 3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol
- EN300-1864809
-
- インチ: 1S/C17H26N2O/c20-17(9-5-10-18-14-17)12-16-8-4-11-19(16)13-15-6-2-1-3-7-15/h1-3,6-7,16,18,20H,4-5,8-14H2
- InChIKey: STJYIJCPENDIBE-UHFFFAOYSA-N
- SMILES: OC1(CNCCC1)CC1CCCN1CC1C=CC=CC=1
計算された属性
- 精确分子量: 274.204513457g/mol
- 同位素质量: 274.204513457g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- XLogP3: 1.9
3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864809-2.5g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 2.5g |
$2014.0 | 2023-09-18 | ||
Enamine | EN300-1864809-0.05g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 0.05g |
$864.0 | 2023-09-18 | ||
Enamine | EN300-1864809-0.1g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 0.1g |
$904.0 | 2023-09-18 | ||
Enamine | EN300-1864809-10.0g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1864809-5g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 5g |
$2981.0 | 2023-09-18 | ||
Enamine | EN300-1864809-0.5g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 0.5g |
$987.0 | 2023-09-18 | ||
Enamine | EN300-1864809-10g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 10g |
$4421.0 | 2023-09-18 | ||
Enamine | EN300-1864809-0.25g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 0.25g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1864809-1.0g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1864809-5.0g |
3-[(1-benzylpyrrolidin-2-yl)methyl]piperidin-3-ol |
2228126-42-7 | 5g |
$2981.0 | 2023-06-01 |
3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-olに関する追加情報
3-(1-Benzylpyrrolidin-2-yl)methylpiperidin-3-ol: A Comprehensive Overview
The compound 3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol (CAS No. 2228126-42-7) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique piperidine and pyrrolidine ring systems, which contribute to its diverse chemical properties and potential applications. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting central nervous system disorders and other medical conditions.
Piperidine, a six-membered saturated ring with one nitrogen atom, is a key structural component of this compound. Its presence confers the molecule with significant topological flexibility, enabling it to adopt various conformations that are critical for interactions with biological targets. Similarly, the pyrrolidine ring, a five-membered saturated ring with one nitrogen atom, adds to the molecule's complexity and functional diversity. The combination of these rings, along with the benzyl group attached to the pyrrolidine ring, creates a highly functionalized structure that is both chemically interesting and biologically relevant.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of 3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol. These methods often involve multi-step reactions, including nucleophilic substitutions, reductions, and cyclizations, which are carefully optimized to achieve high yields and purity. The use of advanced catalysts and reaction conditions has further enhanced the feasibility of large-scale production, making this compound more accessible for research and commercial applications.
From a pharmacological perspective, 3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol has demonstrated promising activity in preclinical studies. Its ability to modulate key neurotransmitter systems, such as dopamine and serotonin, suggests potential applications in treating conditions like depression, anxiety, and neurodegenerative diseases. Additionally, recent research has explored its role as a precursor in the synthesis of more complex bioactive molecules, further expanding its utility in drug discovery.
The compound's structural features also make it an attractive candidate for exploring enantioselective synthesis and stereochemistry. By controlling the stereochemistry during synthesis, researchers can develop enantiomerically pure versions of this compound, which are essential for studying its biological activity in detail. This aspect has been a focal point in recent studies aimed at understanding the relationship between molecular structure and pharmacological function.
In terms of applications beyond pharmacology, 3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3-ol has shown potential in materials science. Its unique molecular architecture could be exploited to develop novel polymers or materials with tailored properties. Researchers are currently investigating its ability to act as a building block for self-assembling structures or stimuli-responsive materials, which could have applications in sensors or drug delivery systems.
Looking ahead, the continued exploration of 3-(1-benzylpyrrolidin-2-yl)methylpiperidin-3 ol's properties will undoubtedly yield new insights into its chemical behavior and biological relevance. As research progresses, this compound is expected to play an increasingly important role in both academic and industrial settings. Its versatility as a chemical entity makes it a valuable tool for advancing our understanding of complex molecular systems and their interactions with biological targets.
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